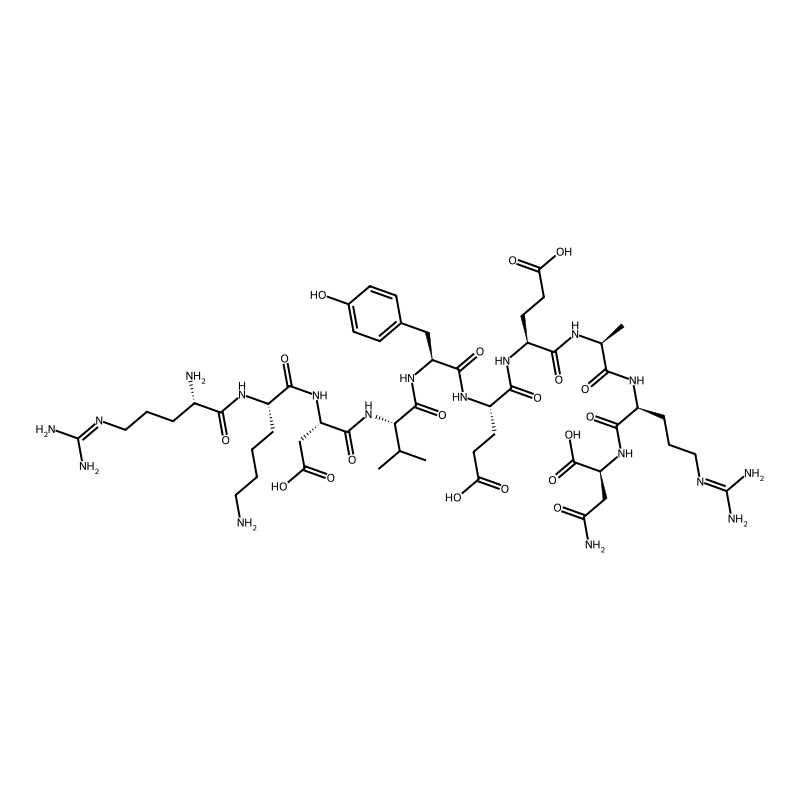

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein-Protein Interaction Studies

The peptide sequence might be used as a probe to study protein-protein interactions. Specific amino acids within the sequence could play a role in binding to other proteins. Techniques like peptide arrays or competition assays could be employed to investigate these interactions .

Antimicrobial Properties

Certain amino acid combinations within the sequence might exhibit antimicrobial activity. Studies could involve testing the peptide against various bacterial or fungal strains to assess its potential as an antimicrobial agent .

Drug Design

The peptide sequence could serve as a starting point for the design of novel therapeutic drugs. By modifying the sequence or adding functional groups, researchers could potentially create drugs with specific functionalities .

Understanding Protein Function

Studying how cells process or utilize this specific peptide sequence could provide insights into broader cellular processes or protein function. Techniques like mass spectrometry or protein interaction studies could be used to understand the fate of this peptide within a cell .

The compound Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is a peptide consisting of a sequence of amino acids including arginine, lysine, aspartic acid, valine, tyrosine, glutamic acid, alanine, and asparagine. Its chemical formula is with a molecular weight of approximately 1,174.3 g/mol. Peptides are formed by the linking of amino acids through peptide bonds, and their specific sequences determine their biological functions and properties. This particular peptide may play roles in various biological processes due to the diverse functions of its constituent amino acids .

The synthesis of peptides like Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing chain anchored to a resin. Key steps include:

- Deprotection: Removal of protecting groups from the amino terminus.

- Coupling: Activation and addition of the next amino acid using reagents such as carbodiimides.

- Cleavage: Final cleavage from the resin and deprotection to yield the free peptide.

Potential

Peptides like Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn exhibit various biological activities. The presence of basic amino acids like arginine and lysine can contribute to interactions with negatively charged molecules such as DNA and proteins. Additionally, glutamic acid and aspartic acid can play roles in neurotransmission and cellular signaling. The unique sequence may also influence cell adhesion and migration due to specific receptor interactions .

The primary method for synthesizing Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is solid-phase peptide synthesis. This technique involves:

- Attachment: The first amino acid is attached to a solid support.

- Sequential Addition: Each subsequent amino acid is added in a stepwise manner.

- Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin.

Alternative methods include liquid-phase synthesis and recombinant DNA technology for producing larger peptides or proteins.

Peptides like Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn have diverse applications across various fields:

- Biotechnology: Used in developing therapeutic agents for conditions such as cancer and diabetes.

- Pharmaceuticals: Investigated for their potential roles as hormones or signaling molecules.

- Cosmetics: Incorporated into formulations for skin care due to their biological activity.

- Research: Utilized in studies related to protein interactions, enzyme substrates, and cellular processes .

Interaction studies of Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn focus on its binding capabilities with receptors or other biomolecules. Research indicates that peptides with similar sequences can modulate cellular responses by interacting with integrins or growth factor receptors. These interactions are crucial for understanding their roles in cell signaling pathways and therapeutic applications .

Several peptides share similarities with Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, particularly in their sequences or biological functions. Here are some comparable compounds:

| Compound Name | Sequence | Notable Features |

|---|---|---|

| Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | Involves similar amino acids but different arrangement |

| Arg-Ser-Asp-Leu-Tyr | Arg-Ser-Asp-Leu-Tyr | Focuses on neuropeptide signaling |

| Lys-Thr-Pro-Val-Tyr | Lys-Thr-Pro-Val-Tyr | Known for its role in muscle repair |

The uniqueness of Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn lies in its specific arrangement of amino acids which may impart distinct biological activities that differ from those of similar compounds. Each sequence variation can lead to different affinities for receptors or varying physiological effects .